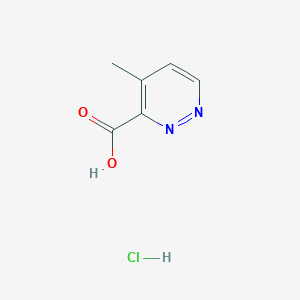

4-Methylpyridazine-3-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

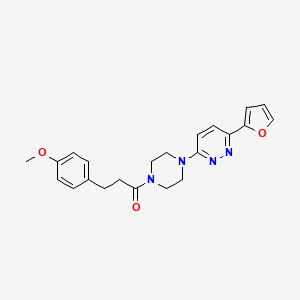

4-Methylpyridazine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2416235-72-6 . It is used for industrial and scientific research purposes . The compound is in powder form and is stored at room temperature .

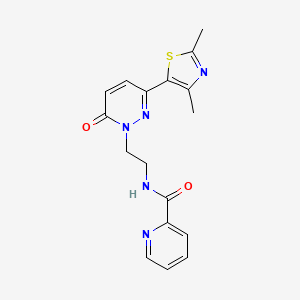

Molecular Structure Analysis

The molecular weight of this compound is 174.59 . The InChI code is 1S/C6H6N2O2.ClH/c1-4-2-3-7-8-5 (4)6 (9)10;/h2-3H,1H3, (H,9,10);1H .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound has a molecular weight of 174.59 .Wissenschaftliche Forschungsanwendungen

Synthesis and Tautomeric Forms

4-Methylpyridazine-3-carboxylic acid hydrochloride is involved in the study of the effects of methylation on intermolecular interactions and lipophilicity in related compounds. Researchers investigated methylated derivatives of 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids, focusing on their equilibrium of lactam and lactim tautomers and the formation of CH⋯O hydrogen bonds that arrange molecules into sheets, affecting their lipophilicity (Katrusiak et al., 2011).

Defence Chemicals in the Gramineae

Derivatives of 4-Methylpyridazine-3-carboxylic acid have been studied as hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones), which are secondary metabolites in cereals. These compounds play a crucial role in the defense of cereals against insects, fungi, and bacteria, and in the detoxification of herbicides (Niemeyer, 1988).

Potential Anticancer Agents

Some derivatives of 4-Methylpyridazine-3-carboxylic acid have been synthesized as potential anticancer agents. Specifically, compounds like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines have been evaluated for their effects on the proliferation of cultured L1210 cells and survival in mice with P388 leukemia (Temple et al., 1983).

Analysis of Derivatives in Rat Plasma and Tissues

4-Methylpyridazine-3-carboxylic acid derivatives have been studied for their metabolic pathways in rats. For instance, a compound TM-208, showing anticancer activity, was analyzed in rat plasma and tissues by LC-MS/MS, contributing to understanding its metabolism and potential therapeutic applications (Jiang et al., 2007).

Free Radical Chlorination

Methyl derivatives of compounds like 4-Methylpyridazine-3-carboxylic acid have been investigated in free radical chlorination processes. Such studies provide insights into the synthetic pathways and reactions of these compounds under specific conditions (Rubina et al., 1989).

Synthesis of Amides and Esters

Compounds like 4-Methylpyridazine-3-carboxylic acid are used in the synthesis of amides and esters, demonstrating their utility in organic synthesis and chemical reactions (Kunishima et al., 1999).

Inhibitors of 11β-Hydroxysteroid Dehydrogenase

Derivatives of 4-Methylpyridazine-3-carboxylic acid have been studied for their potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 enzyme, which is relevant in the treatment of type-2 diabetes and other metabolic disorders (Latli et al., 2017).

Corrosion Inhibition in Oil and Gas Wells

Some derivatives of 4-Methylpyridazine-3-carboxylic acid have been evaluated as corrosion inhibitors in the context of oil and gas wells. This application is crucial for the oil industry, particularly during acidization processes to enhance productivity (Migahed & Nassar, 2008).

Investigation of Hydroxylation Mechanisms

4-Methylpyridazine-3-carboxylic acid has been used in studies investigating the hydroxylation mechanisms of certain enzymes. This contributes to a deeper understanding of enzymatic reactions and their potential applications in biotechnology (Chaiyen et al., 2004).

Wirkmechanismus

Target of Action

It’s known that pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

Pyridazine derivatives are known to exhibit a wide range of pharmacological activities , suggesting diverse modes of action depending on the specific derivative and its biological target.

Biochemical Pathways

Pyridazine derivatives have been shown to affect various biochemical pathways, leading to a wide range of physiological effects .

Result of Action

Pyridazine derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and others .

Eigenschaften

IUPAC Name |

4-methylpyridazine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c1-4-2-3-7-8-5(4)6(9)10;/h2-3H,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCHXDBFGRGQTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2761269.png)

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2761272.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2761273.png)

![6-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2761275.png)

![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B2761278.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2761285.png)

![3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2761286.png)